molecular formula C25H22N2O3 B2838039 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-79-8

9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2838039
CAS No.: 929493-79-8
M. Wt: 398.462
InChI Key: SEWSIXZFPXYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one features a chromeno-oxazinone core fused with a benzopyran moiety. Its structure includes a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring attached to the 9-position of the chromeno-oxazinone scaffold.

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-26(2)18-8-10-19(11-9-18)27-14-21-23(30-16-27)13-12-20-24(28)22(15-29-25(20)21)17-6-4-3-5-7-17/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWSIXZFPXYKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Formation of the Oxazin Ring: The oxazin ring is formed by reacting the chromeno derivative with an appropriate amine and an aldehyde or ketone under basic conditions.

    Substitution Reactions: The final compound is obtained by introducing the dimethylamino and phenyl groups through substitution reactions using reagents such as dimethylamine and phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The chromeno-oxazinone derivatives in the evidence differ primarily in substituents at positions 3, 4, and 9. Key analogs include:

Compound Name & Substituents Position 9 Substituent Position 3/Other Substituents Evidence ID
9-(4-Methylbenzyl)-4-(4-methoxyphenyl) analog 4-Methylbenzyl 4-Methoxyphenyl (position 4)
9-(Thiophen-2-ylmethyl)-3-(4-chlorophenyl) analog Thiophen-2-ylmethyl 4-Chlorophenyl (position 3)
9-Benzyl derivatives (6a–6e, 6o) Benzyl with methyl groups (e.g., 4-Me) Phenyl (position 2)
9-(1,1-Dioxidotetrahydrothiophen-3-yl) analog Sulfone-containing heterocycle Phenyl (position 3)
9-(2-Hydroxyethyl)-3-(4-fluorophenyl) analog 2-Hydroxyethyl 4-Fluorophenyl (position 3)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing groups like chlorine (4-chlorophenyl, ) or fluorine (4-fluorophenyl, ).
  • Heterocyclic Substituents : The thiophen-2-ylmethyl group in introduces aromatic sulfur, which may enhance π-π stacking, while the sulfone group in increases polarity and metabolic stability.
  • Alkyl vs. Aromatic Chains: Phenethyl (6o, ) or hydroxyethyl (4c, ) substituents alter lipophilicity and hydrogen-bonding capacity compared to the dimethylamino-phenyl group.

Physical and Spectral Properties

Comparative data for selected analogs:

Compound Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR δ, ppm) Evidence ID
9-Benzyl-2-phenyl analog (6a) 138–140 40 δ 8.04 (d, J=8.8 Hz), 4.96 (s, 2H, CH₂)
9-(4-Methylbenzyl)-2-phenyl analog (6d) 159–164 70 δ 2.36 (s, 3H, CH₃), 4.95 (s, 2H, CH₂)
9-(4-Methylphenethyl)-2-phenyl analog (6o) 137–146 66 δ 2.27 (s, 3H, CH₃), 5.01 (s, 2H, CH₂)
9-(2-Hydroxyethyl)-3-(4-FPh) analog (4c) 149–151 81 δ 3.77 (t, J=5.1 Hz, CH₂-OH), 2.98 (t, CH₂)

Analysis :

  • Melting Points : Higher melting points in compounds with para-methylbenzyl groups (6d, ) suggest increased crystallinity due to symmetric substituents.
  • NMR Trends: The dimethylamino group in the target compound would likely show a singlet near δ 2.8–3.2 for N(CH₃)₂, distinct from methyl groups in .

Substituent-Activity Relationships :

  • Electron-donating groups (e.g., dimethylamino) may improve solubility and target affinity in polar environments.
  • Bulky substituents (e.g., phenethyl in 6o, ) could enhance membrane permeability but reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing chromeno-oxazine derivatives like 9-(4-(dimethylamino)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the chromeno-oxazine core. For example, Pechmann condensation is used to construct the chromene moiety, followed by oxazine ring formation via nucleophilic substitution or cycloaddition. Key steps include:

  • Precursor preparation : Use of 4-(dimethylamino)benzaldehyde and phenylacetylene derivatives.
  • Reaction optimization : Temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Lewis acids like AlCl₃) to enhance yield (72–95%) .
  • Purification : Column chromatography or recrystallization for isolating the target compound .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons typically appear at δ 6.8–8.2 ppm, while oxazine protons resonate at δ 4.5–5.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~428.16 for C₂₇H₂₅N₂O₃) .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How is the stability of this compound assessed under varying experimental conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals. Chromeno-oxazines are typically stable in neutral to mildly acidic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, and what factors contribute to variability?

  • Methodological Answer :

  • Catalyst screening : Test transition metal catalysts (e.g., Pd/C) or organocatalysts to improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .
  • Controlled atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of dimethylamino groups . Variability often arises from moisture sensitivity or incomplete cyclization, which can be mitigated via in-situ FT-IR monitoring .

Q. What strategies are recommended to elucidate the biological mechanism of action for this compound?

  • Methodological Answer :

  • Target identification : Perform kinase inhibition assays or protein binding studies (e.g., SPR or ITC) due to structural similarity to kinase inhibitors .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK) .
  • In silico docking : Use AutoDock Vina to predict binding affinities to targets like β-tubulin or DNA topoisomerases .

Q. How can contradictory bioactivity data from different studies be reconciled?

  • Methodological Answer :

  • Standardize assays : Compare IC₅₀ values across consistent cell lines (e.g., MCF-7 for anticancer activity) and normalize to control compounds .
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound bioavailability in vitro .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability in synthesis .

Q. What methodologies are used to establish structure-activity relationships (SAR) for chromeno-oxazine derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogens (Cl/F), methoxy, or alkyl groups at the 3- and 9-positions. For example, chloro substituents enhance cytotoxicity (IC₅₀ reduction by 40% vs. methoxy) .
  • Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs (e.g., oxazine carbonyl interactions) .

Q. How can computational modeling aid in predicting the pharmacological profile of this compound?

  • Methodological Answer :

  • QSAR modeling : Use MOE or Schrödinger to correlate electronic parameters (e.g., logP, polar surface area) with bioavailability .
  • ADMET prediction : SwissADME or pkCSM to forecast metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.